3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring dual 1,3,4-thiadiazole rings connected via a thioether bridge and a glyoxylamide linker.
- Step 1: Formation of the 5-methyl-1,3,4-thiadiazol-2-amine core via cyclization of hydrazinecarbothioamide derivatives under dehydrosulfurization conditions (e.g., iodine/triethylamine in DMF) .
- Step 2: Introduction of the thioether linkage through nucleophilic substitution between a thiol-containing thiadiazole and a halogenated intermediate .
- Step 3: Final coupling of the benzamide group via amidation or condensation reactions .
The presence of electron-withdrawing chlorine atoms and sulfur-rich thiadiazole rings may confer stability, metabolic resistance, and affinity for biological targets such as enzymes or receptors .
Properties
IUPAC Name |
3,5-dichloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N6O2S3/c1-6-19-20-12(26-6)17-10(23)5-25-14-22-21-13(27-14)18-11(24)7-2-8(15)4-9(16)3-7/h2-4H,5H2,1H3,(H,17,20,23)(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJHKYUWFTVYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Thiadiazole Rings: The synthesis begins with the formation of the thiadiazole rings. This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The thiadiazole intermediates are then coupled with a benzamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Chlorination: The final step involves the chlorination of the benzamide ring to introduce the chlorine atoms at the 3 and 5 positions. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions
Alcohols: From reduction reactions
Substituted Derivatives: From substitution reactions
Scientific Research Applications
3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of thiadiazole rings.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole rings may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. Additionally, the compound’s ability to undergo various chemical reactions may contribute to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Chlorine Substitution: The 3,5-dichloro configuration in the target compound may enhance π-π stacking and hydrophobic interactions compared to mono-chloro (e.g., 2,4-dichloro in ) or oxadiazole derivatives .
- Thiadiazole vs.
- Thioether Linkers : The thioether bridge in the target compound and derivatives from may increase flexibility and membrane permeability compared to rigid aryl-aryl bonds .
Biological Activity
3,5-Dichloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound and related derivatives.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of thiadiazole and benzamide moieties. The presence of chlorine and thiadiazole rings contributes to its biological properties. The synthesis typically involves:
- Formation of Thiadiazole Derivatives : Using 5-methyl-1,3,4-thiadiazole as a starting material.
- Coupling Reaction : The thiadiazole is coupled with a benzamide derivative to form the target compound.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives with electron-withdrawing groups at the para position showed enhanced activity against various cancer cell lines, including MCF-7 (breast cancer) and others .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D-16 | MCF-7 | 0.25 |
| D-4 | A549 | 0.15 |
| D-20 | HeLa | 0.30 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Structure-activity relationship studies indicate that halogenated derivatives possess moderate to strong activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Compound | Bacteria Strain | MIC (µg/mL) |
|---|---|---|
| D-1 | E. coli | 16 |
| D-4 | S. aureus | 8 |
| D-20 | P. aeruginosa | 32 |
Antioxidant Potential
The antioxidant potential of the compound has been evaluated using various assays. Compounds with hydroxyl substituents at the para position exhibited enhanced antioxidant activity due to their ability to scavenge free radicals effectively .
Case Studies
Several case studies highlight the effectiveness of similar thiadiazole compounds in clinical settings:
- Study on Anticancer Effects : A study published in PMC found that a derivative similar to our target compound significantly inhibited tumor growth in vivo models.
- Antimicrobial Efficacy : Research demonstrated that derivatives with chlorine substitutions showed effective inhibition against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
